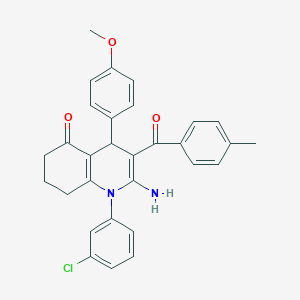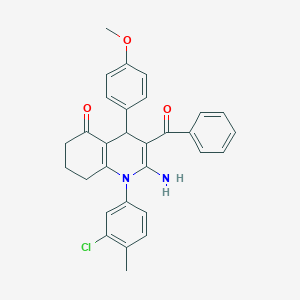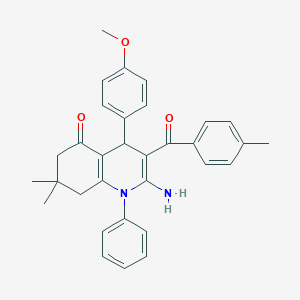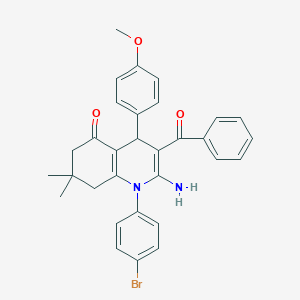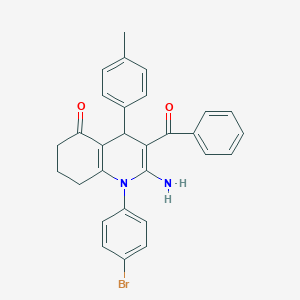![molecular formula C31H25N3O4S B304404 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a chemical compound that has recently gained attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is not yet fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, one study found that this compound inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antitumor, and antioxidant activity. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different experimental settings. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a complex process that involves several steps. One of the key steps in the synthesis involves the reaction of 4-ethoxyphenylhydrazine with 4-methoxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with 2,5-dioxopyrrolidine to form the pyrrolidine ring. The resulting compound is then reacted with thiourea to introduce the sulfur atom, followed by reaction with 4-(4-methoxyphenyl)-6-phenylnicotinonitrile to form the final product.
Aplicaciones Científicas De Investigación
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that this compound exhibited potent anti-inflammatory activity in animal models, making it a promising candidate for the treatment of inflammatory diseases. Another study found that this compound had antitumor activity against several cancer cell lines, suggesting that it may have potential as an anticancer agent.
Propiedades
Nombre del producto |
2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile |
|---|---|
Fórmula molecular |
C31H25N3O4S |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C31H25N3O4S/c1-3-38-24-15-11-22(12-16-24)34-29(35)18-28(31(34)36)39-30-26(19-32)25(20-9-13-23(37-2)14-10-20)17-27(33-30)21-7-5-4-6-8-21/h4-17,28H,3,18H2,1-2H3 |
Clave InChI |
YMTAJMBFRXVSMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C#N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







